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molecular formula C13H14Cl2N2O3 B019940 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline CAS No. 183322-19-2

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Cat. No. B019940
M. Wt: 317.16 g/mol
InChI Key: RORJMEOQKVOQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747498

Procedure details

The title product was prepared from 4-chloro-6-(2-chloro-ethoxy)-7-(2-methoxyethoxy)-quinazoline (399 mg, 1.26 mmol) and 3-ethynyl-aniline (147 mg, 1.26 mmol) as described for Example 29. (515 mg; 94%; M.P. 215°-225° C. (dec); LC-MS: 398 (MH+); anal. RP18-HPLC RT: 4.85 min.).
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:16][CH2:17][CH2:18][O:19][CH3:20])=[C:9]([O:12][CH2:13][CH2:14][Cl:15])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:21]([C:23]1[CH:24]=[C:25]([CH:27]=[CH:28][CH:29]=1)[NH2:26])#[CH:22]>>[ClH:1].[Cl:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:16][CH2:17][CH2:18][O:19][CH3:20])[N:5]=[CH:4][N:3]=[C:2]2[NH:26][C:25]1[CH:27]=[CH:28][CH:29]=[C:23]([C:21]#[CH:22])[CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
399 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCCl)OCCOC
Name
Quantity
147 mg
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCOC=1C=C2C(=NC=NC2=CC1OCCOC)NC1=CC(=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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